N-(4-fluorophenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine
Description
N4-(4-FLUOROPHENYL)-5-NITRO-2-(PIPERIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely recognized for their biological significance
Properties
Molecular Formula |
C15H17FN6O2 |
|---|---|
Molecular Weight |
332.33 g/mol |
IUPAC Name |
4-N-(4-fluorophenyl)-5-nitro-2-piperidin-1-ylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C15H17FN6O2/c16-10-4-6-11(7-5-10)18-14-12(22(23)24)13(17)19-15(20-14)21-8-2-1-3-9-21/h4-7H,1-3,8-9H2,(H3,17,18,19,20) |
InChI Key |
QWKPEKPIIYASDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=C(C(=N2)NC3=CC=C(C=C3)F)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-FLUOROPHENYL)-5-NITRO-2-(PIPERIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the pyrimidine ring.
Amination: Substitution of a hydrogen atom with an amino group.
Fluorination: Introduction of a fluorine atom to the phenyl ring.
Piperidinylation: Attachment of a piperidine ring to the pyrimidine core.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, amines for amination, and fluorinating agents for fluorination. The final step often involves the use of piperidine and appropriate catalysts to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques is common in industrial settings to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N4-(4-FLUOROPHENYL)-5-NITRO-2-(PIPERIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:
Oxidation: Conversion of the amino groups to nitro or other oxidized forms.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities.
Scientific Research Applications
Antitumor Activity
N-(4-fluorophenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine has been investigated for its potential as an anti-cancer agent. Studies have shown that compounds with similar structures can inhibit various receptor tyrosine kinases (RTKs), which are crucial in tumor growth and angiogenesis. For example, derivatives of pyrimidine have demonstrated efficacy against vascular endothelial growth factor receptor (VEGFR) pathways, leading to reduced tumor proliferation and metastasis .
Case Study:
In a study evaluating the effects of similar pyrimidine derivatives on cancer cell lines, it was found that certain compounds exhibited IC50 values in the low micromolar range against A431 cells, indicative of potent antitumor activity .
Neurological Applications
The piperidine moiety in the compound suggests potential applications in treating neurological disorders. Compounds containing piperidine have been linked to neuroprotective effects and modulation of neurotransmitter systems.
Case Study:
Research on piperidine derivatives has shown promise in models of neurodegeneration, where they exhibited protective effects against oxidative stress-induced neuronal damage . The specific mechanisms include modulation of glutamate receptors and enhancement of synaptic plasticity.
Mechanism of Action
The mechanism of action of N4-(4-FLUOROPHENYL)-5-NITRO-2-(PIPERIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exerting anti-cancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N4-(4-FLUOROPHENYL)-N2-[4-[[4-(2-PYRAZINYL METHYLAMINO)-1-PIPERIDINYL]SULFONYL]PHENYL]PYRIMIDINE-2,4-DIAMINE
- N4-(4-FLUOROPHENYL)-1-PHENYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE
Uniqueness
N4-(4-FLUOROPHENYL)-5-NITRO-2-(PIPERIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, piperidine ring, and fluorophenyl moiety contribute to its unique reactivity and potential therapeutic applications. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for drug development and other scientific research.
Biological Activity
N-(4-fluorophenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases and its implications in cancer therapy. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a piperidine moiety and a fluorophenyl group, contributing to its unique pharmacological profile. The structural formula can be represented as follows:
Research indicates that this compound acts primarily as a kinase inhibitor. Kinases are crucial in regulating various cellular processes, including cell division and survival. Inhibition of these enzymes can lead to apoptosis in cancer cells.
Biological Activity Overview
The biological activities of the compound can be summarized as follows:
| Activity | Description |
|---|---|
| Kinase Inhibition | Inhibits specific kinases involved in cancer progression. |
| Antimicrobial Activity | Exhibits activity against various bacterial strains. |
| Cytotoxicity | Induces cell death in cancer cell lines through apoptosis. |
| Enzymatic Inhibition | Inhibits enzymes related to tumor growth and metastasis. |
Case Studies and Research Findings
- Kinase Inhibition Studies :
- Antimicrobial Activity :
- Cytotoxicity Assays :
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Pyrimidine Core : Essential for kinase binding.
- Piperidine Moiety : Enhances solubility and bioavailability.
- Fluorophenyl Group : Modulates interaction with target enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
